
1-(2,4-Dichlorophenyl)ethane-1,2-diol
説明
Synthesis Analysis
The synthesis of compounds related to 1-(2,4-Dichlorophenyl)ethane-1,2-diol involves reactions like the Friedel-Crafts alkylation, where Lewis acid catalysts play a crucial role. For instance, derivatives have been synthesized using base-catalyzed Claisen-Schmidt condensation reactions and reactions involving 1,2-dichloroethane with o-xylene in the presence of Lewis acid catalysts (Takahashi et al., 1995).
Molecular Structure Analysis
The molecular structure and characteristics are determined through methods such as X-ray diffraction and FT-IR spectroscopy. The crystal and molecular structure of derivatives show significant insights into the conformation and arrangement of molecules, highlighting the role of hydrogen bonding and molecular interactions in defining structure (Mohamed et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving 1-(2,4-Dichlorophenyl)ethane-1,2-diol and its derivatives include various synthesis reactions and transformations leading to complex structures. The reactions often involve catalysts and specific conditions to achieve desired results, such as the production of nitrile derivatives through condensation and subsequent reactions (Perron & Barré, 1952).
Physical Properties Analysis
The physical properties of such compounds are closely tied to their molecular structures. X-ray diffraction studies reveal details about the crystal packing, hydrogen bonding, and molecular interactions, which directly influence the compound's physical state, solubility, and stability (Lastovickova et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are influenced by the molecular structure and electronic configuration of the compound. Studies involving HOMO-LUMO analysis, vibrational spectroscopy, and molecular docking provide insights into the compound's chemical behavior, interaction potential, and reactivity towards various substrates (Parveen S et al., 2016).
科学的研究の応用
Pharmaceutical Applications :
- "1-(2,4-Dichlorophenyl)ethane-1,2-diol" is used in the synthesis of Miconazole, an antifungal agent. A study demonstrated a biocatalytic method for synthesizing (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of Miconazole, using a bacterial strain isolated from soil. This process showed high yield and enantiomeric excess, highlighting its potential for drug synthesis (Miao et al., 2019).
Environmental Applications :
- A novel dispersive liquid-phase microextraction technique, using a new ionic liquid, was developed for the extraction and determination of Dicofol and its degradation products in water samples. This method could effectively extract compounds including 1-(2,4-Dichlorophenyl)ethane-1,2-diol and its derivatives, demonstrating its utility in environmental monitoring (Li et al., 2010).
Chemical Synthesis and Analysis :
- In a study exploring the use of immobilized horseradish peroxidase for removing 2,4-Dichlorophenol from wastewater, the removal efficiency was significant. This shows the potential for using related compounds in wastewater treatment applications (Wang et al., 2015).
- An investigation into the nucleophilic substitution reaction of imidazole with various 2-Bromo-1-arylethanone derivatives, including 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one, was conducted. This computational study provides insights into the reactivity and potential applications of these compounds in chemical syntheses (Erdogan & Erdoğan, 2019).
Catalysis :
- Research on C2-symmetric chiral diols, including 1,2-bis(3,5-dibromophenyl)-ethane-1,2-diol, showed their effectiveness as catalysts in the enantioselective alkylation of aromatic aldehydes with diethylzinc (Gök & Kekec, 2014).
Biochemical Research :
- A study on the selective carbon-carbon bond cleavage of 1,2-diols, including aryl-substituted ethane-1,2-diols, using an iron-porphyrin complex, suggests potential applications in biochemical research and industrial processes (Okamoto et al., 1988).
Safety And Hazards
According to the safety data sheet, “1-(2,4-Dichlorophenyl)ethane-1,2-diol” has specific handling and storage requirements. It includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, exposure controls/personal protection, and more .
特性
IUPAC Name |
1-(2,4-dichlorophenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,11-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAZETJSOZQUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021272 | |
| Record name | (2,4-Dichlorophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)ethane-1,2-diol | |
CAS RN |
14866-28-5 | |
| Record name | 1-(2,4-Dichlorophenyl)-1,2-ethanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dichlorophenyl)ethane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)



![Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate](/img/structure/B84408.png)

